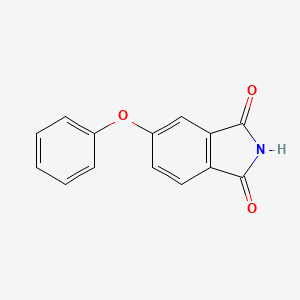

5-phenoxy-1H-isoindole-1,3(2H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-13-11-7-6-10(8-12(11)14(17)15-13)18-9-4-2-1-3-5-9/h1-8H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMMGQSIWCCWJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Structural Modification of the 5 Phenoxy 1h Isoindole 1,3 2h Dione Scaffold

Functionalization at the N2 Position of the Imide Ring

The most extensively studied modification of the isoindole-1,3-dione scaffold involves the introduction of various substituents at the imide nitrogen (N2 position). This position is readily functionalized, allowing for the attachment of diverse chemical moieties that can modulate the molecule's biological activity and physical properties.

The primary synthetic route for N-substitution involves the condensation of phthalic anhydride (B1165640) or its derivatives with a primary amine, often in a solvent like acetic acid. mdpi.com Another common method is the alkylation of the pre-formed phthalimide (B116566) with alkyl or aryl halides in the presence of a base such as potassium carbonate. mdpi.comnih.gov These straightforward synthetic approaches have enabled the creation of large libraries of N-substituted derivatives.

Research has shown that the nature of the substituent at the N2 position is critical for determining the compound's biological target and efficacy. For instance, attaching arylpiperazine moieties via different linkers has led to the development of potent cyclooxygenase (COX) inhibitors. mdpi.comnih.gov In one study, linking an arylpiperazine residue through a two-carbon carbonyl linker resulted in compounds with significant COX-2 inhibitory activity. mdpi.comnih.gov Similarly, derivatives featuring N-benzylpiperidinylamine and related structures have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov The length and composition of the alkyl linker connecting the isoindole-dione core to other cyclic systems have been shown to be crucial for activity. nih.govnih.gov

| Substituent at N2 Position | Synthetic Approach | Research Finding / Application | Citations |

| Arylpiperazine acetyl group | Alkylation of phthalimide with 2-chloro-1-[4-(aryl)-1-piperazinyl]ethanone using K2CO3. | Synthesis of potent COX-1 and COX-2 inhibitors. | mdpi.comnih.govnih.gov |

| (Phenoxy)alkyl chain | Condensation of phthalic anhydride with a primary amine containing a phenoxyalkyl chain. | Development of α-glucosidase inhibitors; activity is dependent on chain length. | nih.gov |

| Benzylpiperidine ethyl group | Condensation of N-(2-bromoethyl)phthalimide with N-benzylpiperazine. | Creation of potent AChE and BuChE inhibitors for potential Alzheimer's therapy. | nih.govmdpi.com |

| Phenylalanine | Condensation of phthalic anhydride derivatives with phenylalanine hydrochloride. | Synthesis of derivatives with potential anticancer and antimicrobial activity. |

Modifications of the Phenoxy Moiety and its Aromatic Substitutions

The terminal phenoxy group is not merely a passive component of the scaffold; it plays a crucial role in molecular recognition and binding to biological targets. This moiety often engages in important hydrophobic and π-stacking interactions within protein binding sites. nih.gov Consequently, modifying the phenoxy ring by introducing various substituents is a key strategy for fine-tuning the biological activity of these compounds.

Structure-activity relationship (SAR) studies have consistently demonstrated that the electronic properties of substituents on the phenoxy ring can dramatically influence potency. For example, in a series of N-(phenoxydecyl)phthalimide derivatives designed as α-glucosidase inhibitors, the presence of electron-withdrawing groups on the phenoxy ring was found to be critical for high activity. nih.gov The most potent compounds in this series were those bearing a chlorine atom in combination with a strong electron-withdrawing group, such as a nitro group. nih.govresearchgate.net Conversely, in other contexts, electron-donating groups like a methoxy (B1213986) substituent have been shown to be beneficial, as seen in derivatives designed as potential neurological agents. nih.gov

| Phenoxy Ring Substituent | Position | Effect on Biological Activity | Citations |

| Chlorine and Nitro group | Varies | Significantly increased potency for α-glucosidase inhibition. | nih.govresearchgate.net |

| 4-Methoxy group | para | Identified in the most active compound in a series of potential neurological agents. | nih.gov |

| 4-Trifluoro group | para | Featured in a highly active inhibitor of receptors for advanced glycation end products (RAGE). | nih.gov |

| 2-Methoxy group | ortho | Present in a potent 5-HT1A receptor agonist with anxiolytic and antidepressant activity. | nih.gov |

Halogenation and Other Electrophilic Aromatic Substitutions on the Isoindole Core

Research has indicated that halogenating the isoindole-1,3(2H)-dione nucleus can lead to a significant enhancement of biological activity. A study investigating isoindole-1,3(2H)-dione derivatives linked to phenylalanine found that substituting the four aromatic hydrogen atoms of the isoindole ring with bromine or chlorine atoms resulted in compounds with more potent antileishmanial, antimicrobial, and anticancer properties. researchgate.net Notably, the study concluded that the tetra-brominated derivatives were generally more effective than their tetra-chlorinated counterparts, suggesting that the nature of the halogen is a key determinant of activity. researchgate.net

| Modification on Isoindole Core | Reagents/Conditions | Resulting Property/Activity | Citations |

| Tetrabromination | N/A (Product analysis) | Enhanced antileishmanial, antimicrobial, and anticancer activity; more potent than chlorinated analogs. | researchgate.net |

| Tetrachlorination | N/A (Product analysis) | Increased biological potency compared to the unsubstituted parent compound. | researchgate.net |

Ring Transformations and Rearrangement Reactions Involving the Core Structure

Ring transformations and rearrangements of the 5-phenoxy-1H-isoindole-1,3(2H)-dione core are less common than substituent modifications but represent a powerful method for creating structurally novel and complex molecules. These reactions alter the fundamental skeleton of the molecule, potentially leading to entirely new classes of compounds.

While such transformations are not widely reported for the fully aromatic phenoxy-substituted core, related studies on saturated or partially saturated isoindole-1,3-dione analogs provide insight into the chemical possibilities. For example, tetrahydro-isoindole-1,3-dione derivatives have been shown to undergo epoxidation when treated with reagents like m-chloroperbenzoic acid (m-CPBA). researchgate.netresearchgate.net These epoxides can then serve as intermediates for further reactions. Other transformations reported for these reduced systems include cis-hydroxylation using osmium tetroxide (OsO4) and the synthesis of tricyclic derivatives through dichloroketene (B1203229) addition under microwave irradiation. researchgate.net

A more direct example of a core transformation is the synthesis of fused, multifunctionalized isoindole-1,3-diones through a hexadehydro-Diels–Alder (HDDA) domino reaction between tetraynes and imidazole (B134444) derivatives. scispace.com This metal-free approach involves the formation of multiple new carbon-carbon and carbon-oxygen bonds, effectively building a new ring system onto the isoindole-1,3-dione core. scispace.com

| Reaction Type | Starting Material | Key Reagents | Resulting Structure | Citations |

| Epoxidation | Tetrahydro-isoindole-1,3-dione | m-CPBA | Corresponding epoxide derivative. | researchgate.netresearchgate.net |

| cis-Hydroxylation | Tetrahydro-isoindole-1,3-dione | OsO4, followed by acetylation | Triacetate derivative. | researchgate.net |

| Domino Cyclization | Substituted Tetraynes and Imidazoles | Oxygen (O2) | Fused, tricyclic isoindole-1,3-diones. | scispace.com |

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The concept of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy in modern drug discovery. The this compound scaffold is an excellent candidate for creating such hybrid molecules, combining its favorable properties with those of other biologically active moieties to achieve synergistic effects or multi-target activity.

Researchers have successfully synthesized a variety of hybrid molecules. In one project, the 1H-isoindole-1,3(2H)-dione structure was connected to 2-methyl-4-oxoquinazoline and thiophene (B33073) moieties via a hydrazide linkage to create novel compounds with potential antioxidant activity. mdpi.com In the search for treatments for neurodegenerative diseases, hybrids incorporating N-benzylpiperidinylamine have been designed as dual inhibitors of AChE and BuChE. nih.gov Furthermore, the 5-phenoxy core itself has been used as a key component in hybrid designs. For example, a series of potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK) were developed by linking a 5-phenoxy-2-aminopyridine unit to piperazine (B1678402) and tetrahydroisoquinoline scaffolds. nih.gov

| Hybrid Partner Moiety | Linkage Type | Therapeutic Target / Activity | Citations |

| 2-Methyl-4-oxoquinazoline | Acetohydrazide | Potential antioxidant agents. | mdpi.com |

| Thiophene | Carboxylic acid hydrazide | Potential antioxidant agents. | mdpi.com |

| N-Benzylpiperidinylamine | Alkyl chain | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors. | nih.govresearchgate.net |

| Piperazine / Tetrahydroisoquinoline | Amine linkage to a 2-aminopyridine | Irreversible inhibitors of Bruton's tyrosine kinase (BTK). | nih.gov |

Table of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| Phthalimide |

| Phthalic anhydride |

| Potassium carbonate |

| Acetic acid |

| N-(phenoxydecyl)phthalimide |

| N-benzylpiperidinylamine |

| Acetylcholinesterase (AChE) |

| Butyrylcholinesterase (BuChE) |

| Cyclooxygenase (COX) |

| 2-chloro-1-[4-(aryl)-1-piperazinyl]ethanone |

| N-(2-bromoethyl)phthalimide |

| Phenylalanine |

| Phenylalanine hydrochloride |

| 5-HT1A receptor |

| m-chloroperbenzoic acid (m-CPBA) |

| Osmium tetroxide (OsO4) |

| Dichloroketene |

| Imidazole |

| 2-methyl-4-oxoquinazoline |

| Thiophene |

| 5-phenoxy-2-aminopyridine |

| Bruton's tyrosine kinase (BTK) |

| Piperazine |

| Tetrahydroisoquinoline |

| Sulphamic acid |

| Meloxicam |

| Celecoxib |

| Indomethacin |

| 1-deoxynojirimycin |

| Paracetamol |

| Ciprofloxacin |

| Norfloxacin |

| Chloramphenicol |

| Amoxicillin |

| Fluconazole |

| Orbifloxacin |

| 5-Fluorouracil |

| Glucantime |

| Gentamycin |

| Thalidomide |

| Pomalidomide |

| Lenalidomide |

| Apremilast |

| Phosmet |

| Indoprofen |

| Chlorthalidone |

| Midostaurin |

| Mazindol |

| Chlorisondamine |

Computational and Theoretical Investigations of 5 Phenoxy 1h Isoindole 1,3 2h Dione

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for investigating the electronic properties and energetics of molecules. While specific DFT studies exclusively targeting 5-phenoxy-1H-isoindole-1,3(2H)-dione are not extensively published, a wealth of research on the parent phthalimide (B116566) scaffold and its derivatives provides a robust framework for understanding its behavior. nih.govresearchgate.netmdpi.com

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. DFT calculations are frequently used to determine the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net In isoindoline-1,3-dione derivatives, the HOMO-LUMO gap is a key parameter investigated to correlate structure with potential bioactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps, another output of quantum calculations, visualize the charge distribution across the molecule. For the isoindoline-1,3-dione core, MEP studies consistently show regions of high negative potential (typically colored red) around the carbonyl oxygen atoms, indicating their nucleophilic character and ability to act as hydrogen-bond acceptors. researchgate.net Conversely, regions of positive potential (blue) are often found elsewhere, highlighting potential sites for nucleophilic attack. researchgate.net The introduction of a phenoxy group at the 5-position would modulate this distribution, influencing the molecule's interaction with biological targets.

| Compound/Derivative Type | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Energy Gap (ΔE, eV) | Implication |

|---|---|---|---|---|

| Derivative A | -6.5 | -2.0 | 4.5 | High Stability |

| Derivative B | -6.2 | -2.5 | 3.7 | Moderate Reactivity |

| Derivative C | -5.9 | -2.8 | 3.1 | High Reactivity |

Note: The values in the table are illustrative examples based on data for various derivatives to show the typical range and interpretation, not specific values for this compound.

The three-dimensional structure and flexibility of this compound are crucial for its ability to bind to specific targets. The molecule possesses significant conformational freedom, primarily due to rotation around two key bonds: the C-O bond of the ether linkage and the C-C bond connecting the phenoxy group to the isoindole ring.

Conformational analysis using computational methods, such as a relaxed potential energy surface (PES) scan, can identify the most stable conformers (energy minima) and the energy barriers (transition states) between them. researchgate.netresearchgate.net A PES scan systematically varies a specific dihedral angle while optimizing the rest of the molecular geometry at each step. researchgate.netjoaquinbarroso.com For this compound, scanning the dihedral angles of the ether linkage would reveal the preferred spatial orientation of the phenoxy ring relative to the isoindole core. Studies on similar biaryl ether and lactone-bridged systems show that these molecules adopt specific, low-energy dihedral angles to minimize steric hindrance. researchgate.netrsc.org

| Conformation | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | ~120 | 0.0 | Most stable, staggered conformation |

| Local Minimum | ~-120 | 0.2 | Slightly less stable staggered conformation |

| Transition State | 0 | +4.5 | Rotational barrier, eclipsed conformation |

| Transition State | 180 | +5.0 | Highest rotational barrier, fully eclipsed |

Note: This table is a conceptual representation of expected results from a PES scan on the ether linkage, illustrating the type of data generated.

Quantum chemical calculations are instrumental in predicting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net The synergy between calculated and experimental spectra is a powerful approach for structural elucidation and confirmation. mdpi.comruc.dk

DFT calculations can compute vibrational frequencies with high accuracy. nih.govresearchgate.net These calculated frequencies, when appropriately scaled, often show excellent agreement with experimental FT-IR spectra, aiding in the assignment of complex spectral bands to specific molecular vibrations. nih.govrsc.org For this compound, key predicted vibrations would include the symmetric and asymmetric stretching of the imide C=O groups, the C-O-C stretching of the ether linkage, and various aromatic C-H and C=C stretching modes. Similarly, the Gauge-Including Atomic Orbital (GIAO) method within DFT is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Comparing the predicted shifts with experimental data can unambiguously resolve complex structures and assign resonances. nih.gov

| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | ~3450 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| C=O Asymmetric Stretch | ~1780 | Very Strong |

| C=O Symmetric Stretch | ~1750 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Variable |

| C-N Stretch | ~1350 | Strong |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing the electronic properties of single molecules, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, particularly their interactions with other molecules like solvents or biological macromolecules. nih.govnih.gov MD simulations solve classical equations of motion for a system of atoms, providing a dynamic view of molecular interactions and conformational changes. nih.gov

For a compound like this compound, MD simulations are crucial for understanding how it binds to a biological target, such as an enzyme's active site. mdpi.comnih.gov In such studies, the ligand-protein complex is placed in a simulated physiological environment, and its trajectory is calculated over nanoseconds. Key metrics are analyzed to assess the stability and nature of the binding:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable, low RMSD value over time suggests the complex is not undergoing major conformational changes and the binding is stable. nih.govnih.gov

Binding Free Energy: Calculated using methods like MM/PBSA or MM/GBSA, this value estimates the strength of the ligand-receptor interaction. More negative values indicate stronger, more favorable binding. nih.gov

These simulations can reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex, providing critical information for drug design. mdpi.com

| Derivative | Average RMSD (Å) | Calculated Binding Free Energy (ΔG_bind, kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative I | 9.2 ± 1.2 | -12.87 ± 1.66 | Tyr70, Trp279 |

| Derivative II | 4.5 ± 0.8 | -15.15 ± 1.29 | Phe330, Tyr334 |

| Derivative III | 3.1 ± 0.5 | -15.71 ± 2.37 | Trp84, Phe330 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating reaction mechanisms, allowing researchers to map the entire energy landscape of a chemical transformation. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be constructed.

A relevant example is the computational study of the formation of N-phenylphthalimide from phthalanilic acid, a reaction analogous to the final cyclization step in many syntheses of isoindole-1,3-diones. researchgate.net Such studies, often using methods like MP2 or DFT, have confirmed a two-step cyclization-dehydration mechanism. researchgate.net The key steps identified computationally are:

Cyclization: The amide nitrogen performs a nucleophilic attack on one of the carboxylic carbonyl carbons, proceeding through a transition state to form a tetrahedral gem-diol intermediate. researchgate.net

Dehydration: The elimination of a water molecule from the intermediate occurs via a second, higher-energy transition state, which is often the rate-determining step, to yield the final imide product. researchgate.net

These computational models can also reveal the role of catalysts, such as an explicit acetic acid molecule acting as a proton shuttle to lower the energy barriers. researchgate.net Understanding these mechanistic details is vital for optimizing reaction conditions to improve yields and purity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the structural properties of a series of compounds and their biological activity. researchgate.net By building a mathematical model, QSAR can predict the activity of new compounds and provide insights into the mechanism of action. newsama.comresearchgate.net

In a QSAR study involving this compound, it would be included in a larger set of diverse but related isoindoline-1,3-dione derivatives. For each molecule, a set of numerical parameters, or "descriptors," are calculated. These can include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton parameters).

Hydrophobicity Descriptors: The partition coefficient (logP), which describes a molecule's lipophilicity.

Topological Descriptors: Indices that quantify molecular size, shape, and branching.

A statistical method, such as multiple linear regression or partial least squares, is then used to build an equation that relates a selection of these descriptors to the measured biological activity (e.g., IC₅₀ values). researchgate.net The resulting model can highlight which molecular properties are most important for activity. For instance, a QSAR model might reveal that high activity is correlated with a specific charge on the carbonyl oxygens and a high lipophilicity, offering a mechanistic hypothesis that the compound's function relies on both hydrogen bonding and its ability to cross cell membranes. newsama.comresearchgate.net

| Component | Description | Example for this compound |

|---|---|---|

| Dependent Variable | The measured biological activity. | IC₅₀ for enzyme inhibition. |

| Independent Variables (Descriptors) | Calculated physicochemical properties. | logP, Dipole Moment, Molecular Weight, HOMO Energy. |

| Mathematical Model | Equation relating descriptors to activity. | Activity = c₀ + c₁(logP) + c₂(Dipole) - c₃(HOMO) |

| Mechanistic Insight | Interpretation of the model's significant terms. | Activity increases with lipophilicity (logP) and polarity (Dipole) but decreases with a higher HOMO energy. |

Molecular Docking Studies of Molecular Recognition Events (Mechanistic Focus)

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely employed in drug design to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.commdpi.com The process involves simulating the docking of the ligand into the active site of the target and calculating the binding energy to estimate the strength of the interaction. mdpi.comfip.org

Despite the broad application of this technique to the larger class of phthalimide and isoindoline-1,3-dione derivatives to explore their potential as inhibitors for various enzymes, nih.govacs.org a specific molecular docking analysis for this compound has not been found in the available literature. Studies on related phthalimide derivatives often investigate interactions such as hydrogen bonds and hydrophobic interactions with amino acid residues within enzyme active sites, but these findings are specific to the derivatives studied and cannot be directly extrapolated to the 5-phenoxy variant. nih.govacs.org

Hirshfeld Surface Analysis and Intermolecular Interactions

Commonly identified interactions include hydrogen bonds (e.g., O···H, N···H), van der Waals forces, and π-π stacking, which are crucial for the stability of the crystal structure. nih.govnih.govosti.gov While Hirshfeld surface analysis has been performed on various substituted isoindole-1,3-dione compounds and other molecular crystals to elucidate their supramolecular structures, no published studies were found that specifically report on the Hirshfeld surface analysis or detail the specific intermolecular interactions of this compound.

Mechanistic Studies Involving 5 Phenoxy 1h Isoindole 1,3 2h Dione

Elucidation of Reaction Pathways in Synthesis and Derivatization

The synthesis of the 1H-isoindole-1,3(2H)-dione core, the foundational structure of 5-phenoxy-1H-isoindole-1,3(2H)-dione, and its derivatives is achieved through a variety of reaction pathways. One of the most common methods involves the reaction of a phthalic acid anhydride (B1165640) with a primary amine. nih.gov The acidic nature of the proton on the imide nitrogen facilitates easy condensation with various functional groups. nih.gov

More advanced synthetic routes have been developed to create functionalized isoindole-1,3-diones. Palladium-catalyzed aminocarbonylation of o-halobenzoate esters provides a one-step method to produce these compounds under mild conditions. nih.gov The proposed mechanism involves the oxidative addition of the o-halobenzoate to a Pd(0) complex, followed by CO insertion to form an acylpalladium intermediate. This intermediate is then trapped by a primary amine, leading to reductive elimination that forms an o-amidocarboxylate. Subsequent intramolecular cyclization, driven by a base which extracts the amide proton, results in the final isoindole-1,3-dione product after eliminating an alkoxy group. nih.gov

Another sophisticated approach is the hexadehydro-Diels–Alder (HDDA) domino reaction, which can construct fused multifunctionalized isoindole-1,3-diones from substituted tetraynes and imidazole (B134444) derivatives. This transformation involves the formation of multiple new carbon-carbon and carbon-oxygen bonds through intramolecular cyclization and intermolecular coupling oxidation. acs.org

Derivatization of the isoindole-1,3-dione scaffold can be achieved through various transformations. For instance, N-substituted derivatives are commonly prepared by condensing N-(2-bromoethyl)phthalimide with appropriate amines, such as arylpiperazines. Other methods include the reaction of phthalimide (B116566) with N-(2-chloroethyl)morpholine in the presence of a base like potassium ethoxylate. researchgate.net The synthesis of N-aryl phthalimides can also be accomplished via a metal-free pathway using 2-formylbenzoic acids and aryl amines with elemental sulfur as an oxidant. rsc.org

Role as a Ligand in Organometallic Catalysis and Coordination Chemistry

The isoindole-1,3-dione moiety, often referred to as phthalimide, can function as a crucial ligand in organometallic catalysis and coordination chemistry. The carbonyl oxygens and the imide nitrogen can coordinate with metal centers, influencing the electronic properties and reactivity of the resulting complexes.

A notable application is in platinum-based catalysis. Phthalimide ligands have been used to construct single-site-dispersed Cl–Pt–N catalysts on a sulfur-doped activated carbon support. acs.orgacs.org In this system, the phthalimide ligand coordinates with the platinum, modulating its electronic properties and creating a Pt(II) active center. acs.org This catalyst has demonstrated high efficiency in acetylene (B1199291) hydrochlorination, a key industrial process. The ligand coordination enhances the adsorption and activation of HCl while weakening the adsorption of acetylene, which improves the catalyst's resistance to coking and lowers the reaction's energy barrier. acs.org

The coordination chemistry of phthalimides extends to other metals as well. Thallium(I) phthalimide, for example, undergoes hydrolysis to form a polymeric thallium(I) phthalate (B1215562) complex, {Tl[(Hphthalate)]}n. yu.edu.jo X-ray diffraction analysis of this complex revealed a six-coordinate thallium atom (TlO6), with a coordination geometry influenced by the stereochemically active lone pair of electrons on the Tl+ ion. yu.edu.jo Dendritic phthalimides have also been shown to form complexes with lanthanide(III) ions like europium(III) and terbium(III), where the luminescence of the lanthanide ion serves as a probe for the electronic environment provided by the oxygenated coordination sites of the phthalimide. nih.gov

Investigation of its Chemical Reactivity and Transformation Pathways

The chemical reactivity of the isoindole-1,3-dione scaffold is diverse, allowing for a wide range of chemical transformations. The core structure can undergo reactions at the imide nitrogen, the aromatic ring, or the dione (B5365651) functionality.

A key reaction is the smooth hydrolysis of the cyclic imide under mild, neutral to alkaline conditions. This occurs via nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, leading to the opening of the imide ring to form a phthalate anion. yu.edu.jo

The aromatic ring of the isoindole-1,3-dione is susceptible to electrophilic substitution and other functionalizations. For example, palladium/copper-catalyzed Sonogashira coupling reactions can be performed on halogenated isoindole-1,3-diones to introduce alkyne groups. nih.gov Similarly, Suzuki coupling can be used to add aryl groups, demonstrating the utility of these compounds as building blocks for more complex molecules. nih.gov

The Diels-Alder reaction is another characteristic transformation for isoindoles, showcasing their utility in constructing complex polycyclic systems. rsc.orgresearchgate.net Fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives have been synthesized through the Diels-Alder reaction of 2,2-disubstituted-4-styryl-2H-chromenes with N-substituted maleimides. rsc.org

Furthermore, the isoindole-1,3-dione structure can be synthesized through the cleavage of other ring systems. For example, N-substituted phthalimides can be prepared from 1-indanones and amines in the presence of a copper catalyst, a reaction that involves C-C bond cleavage and C-N bond formation with O2 as a green oxygen source. rsc.org

Photochemical and Electrochemical Reaction Mechanisms

The photochemical and electrochemical properties of isoindole-1,3-dione derivatives are of significant interest due to their potential applications in materials science, such as in electrochromic devices and photochromic systems. researchgate.netmdpi.com

Electrochemical Mechanisms: The electrochemical behavior of phthalimides is characterized by redox activity. Cyclic voltammetry (CV) studies show that phthalimide derivatives undergo reduction at negative potentials. researchgate.netresearchgate.net The process typically involves the generation of a radical anion in a first step, followed by the formation of a dianion in a second step. mdpi.com For some functionalized isoindolinones, quasireversible redox potentials have been observed around -2.8 V, a potential that is in the region of alkali metal deposition. This behavior is attributed to the formation of a carbanion radical stabilized on the carbonyl group. researchgate.net The reduction potentials can be influenced by substituents on the phthalimide moiety and the nature of the solvent. researchgate.net For instance, naphthalene (B1677914) phthalimide derivatives show reversible electrochemical reduction that leads to changes in their optical properties, making them candidates for cathodic electrochromic materials. mdpi.com

Photochemical Mechanisms: Isoindole-1,3-dione derivatives possess interesting photophysical properties, including UV-Vis absorption and fluorescence. rsc.orgacgpubs.org The delocalized π-electrons within the molecular system make them candidates for nonlinear optical (NLO) materials. acgpubs.org The optical properties, such as the absorbance band edge and optical band gap, can be calculated from their UV-Vis spectra. researchgate.net

Photochemical reactions can lead to significant structural and electronic changes. For example, photolysis of cymantrenyl-containing phthalimides can cause the elimination of a CO ligand, followed by the formation of a new chelate structure with a metal-donor bond. researchgate.net This transformation results in a color change and dramatically alters the electronic and redox properties of the molecule, opening possibilities for creating photochromic systems. researchgate.net The fluorescence quantum yield and singlet oxygen photosensitization can also be tuned by the substituents on the isoindole ring. researchgate.net

Fundamental In Vitro Biochemical Interaction Mechanisms (e.g., Enzyme Inhibition Kinetics)

Derivatives of 1H-isoindole-1,3(2H)-dione are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities by interacting with various enzymes. mdpi.commdpi.com Mechanistic studies have focused on their role as inhibitors of key enzymes implicated in diseases like Alzheimer's and inflammation.

Cholinesterase Inhibition: Several isoindoline-1,3-dione derivatives have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease. nih.gov Molecular docking and dynamics simulations have been used to elucidate the binding mechanisms. These studies show that the isoindoline-1,3-dione moiety often interacts with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the cholinesterases. For example, the indanone ring of the inhibitor Donepezil interacts with Trp279 at the PAS of AChE. nih.gov Derivatives with an arylpiperazine fragment show that the isoindole-1,3-dione part can enter deep into the enzyme's gorge, establishing π-alkyl or π-π interactions with key residues like Ser198, His438, Trp82, and Phe329 in BuChE. nih.gov

Table 1: Inhibitory Activity of 1H-isoindole-1,3(2H)-dione Derivatives against Cholinesterases Data derived from studies on various N-substituted isoindoline-1,3-dione derivatives.

| Derivative Type | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) derivative | AChE | 0.91 | nih.gov |

| N-benzylpiperidinylamine derivative | AChE | 0.087 | nih.gov |

| N-benzylpiperidinylamine derivative | BuChE | 7.76 | nih.gov |

| Substituted benzyl (B1604629) ring (direct linkage) | AChE | 10 - 140 | nih.gov |

| Substituted benzyl ring (direct linkage) | BuChE | 11 - 80 | nih.gov |

| Arylpiperazine derivative (Imide I) | AChE | 1.12 | nih.gov |

| Arylpiperazine derivative (Imide III) | BuChE | 21.24 | nih.gov |

Cyclooxygenase (COX) Inhibition: The anti-inflammatory potential of isoindoline-1,3-dione derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2. mdpi.comnih.gov Molecular docking studies have revealed specific interactions within the active sites of these enzymes. For potent COX-1 inhibitors, a hydrogen bond often forms between a carbonyl oxygen of the inhibitor and the Ser530 residue. nih.gov The isoindoline-1,3-dione ring also engages in interactions with residues like Trp387 (π-π stacking), Gly526, and Leu352 (π-σ). nih.gov For COX-2 inhibitors, key interactions include hydrogen bonds with Arg120 and Tyr355, and hydrophobic interactions with residues such as Leu352, Ala523, and Val523. mdpi.comnih.gov The presence of an arylpiperazine moiety and the length of the linker between it and the isoindole-1,3-dione core are critical for determining potency and selectivity for COX-2. nih.gov

Table 2: Cyclooxygenase (COX) Inhibitory Activity of N-Substituted 1H-isoindole-1,3(2H)-dione Derivatives

| Compound ID | % Inhibition COX-1 | % Inhibition COX-2 | COX-2/COX-1 Affinity Ratio | Reference |

|---|---|---|---|---|

| Compound D | 56.24 | 40.38 | 0.72 | nih.gov |

| Compound E | 51.34 | 55.24 | 1.08 | nih.gov |

| Compound H | 32.54 | 62.43 | 1.92 | nih.gov |

| Meloxicam (Reference) | 45.24 | 60.48 | 1.34 | nih.gov |

These mechanistic studies highlight the versatility of the 1H-isoindole-1,3(2H)-dione scaffold. Its reactivity allows for diverse synthetic modifications, while its electronic properties enable its use in advanced materials and as a coordinating ligand. In the biological realm, it serves as a privileged structure for designing enzyme inhibitors, with its derivatives showing specific and potent interactions with key protein targets.

Exploration of Advanced Applications and Functional Roles of 5 Phenoxy 1h Isoindole 1,3 2h Dione

Materials Science and Advanced Functional Materials

The isoindole-1,3-dione scaffold is a fundamental building block for high-performance polymers and functional materials. The introduction of a phenoxy side group is a common strategy to modify the properties of such materials.

The parent structure, phthalimide (B116566), is a precursor to polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. tandfonline.commdpi.com The synthesis of polyimides often involves the polymerization of a dianhydride with a diamine. The precursor to 5-phenoxy-1H-isoindole-1,3(2H)-dione, likely 4-phenoxyphthalic anhydride (B1165640), could be used as a monomer in such reactions.

Incorporating side groups, such as the phenoxy group, into the polyimide backbone is a well-established method to enhance the solubility of these otherwise intractable polymers, facilitating their processing. researchgate.net This modification can disrupt the close packing of polymer chains, reducing crystallinity and allowing the polymers to dissolve in organic solvents. researchgate.netrsc.org Furthermore, the phenoxy group can influence the final properties of the material, such as its thermal behavior and flame retardancy. mdpi.com

Table 1: Potential Impact of Phenoxy Substitution on Polyimide Properties

| Property | Expected Influence of Phenoxy Side Group | Rationale |

| Solubility | Increased | The bulky side group disrupts chain packing, increasing free volume and allowing solvent penetration. researchgate.net |

| Thermal Stability | Potentially high | Aromatic polyimides are inherently thermally stable; the ether linkage in the phenoxy group is also robust. tandfonline.com |

| Processability | Improved | Enhanced solubility allows for solution-based processing techniques like spin-coating and casting. researchgate.net |

| Flame Retardancy | May be enhanced | Phenoxy-containing oligomers have been used as flame retardants in polyimides. mdpi.com |

Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)

Aromatic polyimides are investigated for their potential in optoelectronic applications due to their high thermal stability and low dielectric constants. tandfonline.comresearchgate.net The introduction of specific functional groups can impart desired electronic or optical properties. While direct research on this compound for OLEDs is not available, related phthalimide derivatives are studied for their photophysical properties, which are crucial for such applications. rsc.org The phenoxy group, being an electron-donating moiety, could modulate the electronic energy levels (HOMO/LUMO) of the molecule, which is a key aspect in designing materials for OLEDs.

The rigid, planar structure of the phthalimide core makes it a suitable mesogen for forming liquid crystalline phases. Research on related compounds shows that introducing side groups to a polymer backbone, such as phthalimide groups onto polystyrene, can induce and enhance liquid crystal (LC) alignment. nih.gov This is critical for the fabrication of LC displays (LCDs). The phenoxy group in this compound could contribute to the anisotropic molecular shape necessary for liquid crystal behavior, potentially leading to applications in smart materials that respond to external stimuli.

Catalysis and Organocatalysis

There is currently no available research indicating the use of this compound as a catalyst or in organocatalysis. However, the precursor, phthalic anhydride, is a key component in the synthesis of polyesters through ring-opening copolymerization, where various metal complexes and organic bases are used as catalysts. nih.govmdpi.com

Agrochemistry Research (e.g., Herbicide Target Mechanisms)

The 1H-isoindole-1,3(2H)-dione structure is a recognized scaffold in agrochemistry, particularly in the development of herbicides. mdpi.com Many commercial herbicides are inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.gov Research has shown that various derivatives of isoindoline-1,3-dione exhibit potent herbicidal activity by targeting this enzyme. nih.gov While no studies have specifically tested the 5-phenoxy derivative, the general structure-activity relationship of this class of compounds suggests it could be a candidate for herbicidal activity. The phenoxy group would modify the lipophilicity and electronic properties of the molecule, which are critical for its interaction with the target enzyme and its uptake by plants.

Table 2: Herbicidal Potential of Isoindoline-1,3-dione Derivatives

| Herbicide Target | Role of Isoindoline-1,3-dione Core | Potential Influence of Phenoxy Group |

| Protoporphyrinogen Oxidase (PPO) | Acts as a key structural motif for binding to the enzyme's active site. nih.gov | Modifies steric and electronic properties, potentially enhancing binding affinity and herbicidal efficacy. |

| Auxin Transport | Derivatives of related indole (B1671886) structures can act as auxin mimic herbicides. frontiersin.orgresearchgate.net | The phenoxy group can alter the molecule's ability to interact with auxin receptors like TIR1. frontiersin.org |

Analytical Chemistry Applications (e.g., as a derivatizing agent, sensor component)

In analytical chemistry, molecules with specific reactive sites or photophysical properties are valuable. Phthalimide derivatives can be used as fluorescent probes or derivatizing agents. The photochemical and photophysical properties of substituted phthalimides have been investigated, showing that substituents can tune their fluorescence and reactivity. rsc.org The this compound, with its imide nitrogen, could potentially be used as a derivatizing agent for primary and secondary amines, similar to the Gabriel synthesis, allowing for their detection and quantification. Furthermore, the inherent fluorescence of some phthalimide derivatives could be harnessed in the development of chemical sensors.

In Vitro Biological Activity Investigations (Emphasis on Molecular Targets and Mechanisms)

Research into the biological effects of this compound has primarily centered on its interaction with specific enzymes. The core structure, a phthalimide ring, is a recognized pharmacophore, and substitutions on this ring system are crucial in defining the compound's biological profile.

Enzyme Binding and Inhibition Kinetics (e.g., Cyclooxygenases, Cholinesterases)

The most notable in vitro biological activity of this compound is its role as an inhibitor of monoamine oxidase (MAO) enzymes. The substitution at the C-5 position of the phthalimide ring is critical for this inhibitory action. acs.org

Monoamine Oxidase (MAO) Inhibition: this compound has been identified as a reversible inhibitor of both human monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). nih.gov Unlike many other C5-substituted phthalimide derivatives that show selectivity for the MAO-B isoform, this compound is distinguished by its non-selective inhibition profile. acs.org This suggests that the phenoxy group at the C5 position allows the compound to interact effectively with the active sites of both MAO isoforms.

Studies on a series of C5-substituted phthalimide analogues have shown that these compounds are potent inhibitors of MAO-B, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) ranging from 0.007 to 2.5 µM. nih.gov For MAO-A, the same series of compounds demonstrated moderate potency, with IC₅₀ values in the range of 0.22 to 9.0 µM. nih.gov The specific inhibitory concentrations for this compound are detailed in the table below.

Interactive Data Table: MAO Inhibition by this compound

| Target Enzyme | Compound Name | IC₅₀ (µM) | Inhibition Type | Selectivity |

| MAO-A | This compound | Value not available in cited abstracts | Reversible | Non-selective |

| MAO-B | This compound | Value not available in cited abstracts | Reversible | Non-selective |

Note: Specific IC₅₀ values for this compound were not available in the abstracts of the reviewed literature. The data reflects the reported ranges for the broader class of C5-substituted phthalimides.

There is no available research data indicating that this compound acts as an inhibitor of other enzymes such as cyclooxygenases or cholinesterases. Studies on these enzymes have focused on different derivatives of the isoindole-1,3-dione scaffold. tandfonline.comnih.gov

Receptor Ligand Interactions and Cellular Signaling Pathway Modulation

Currently, there is a lack of specific scientific literature detailing the direct interactions of this compound with cellular receptors or its role in modulating specific signaling pathways. Research on the broader class of isoindole-1,3-dione derivatives points to various potential targets, but these findings have not been specifically validated for the 5-phenoxy substituted variant.

Fundamental Antimicrobial or Antiproliferative Mechanisms at the Molecular Level (in vitro)

There is no available scientific evidence to suggest that this compound possesses significant antimicrobial or antiproliferative properties. While various other derivatives of isoindole-1,3-dione have been investigated for such activities, these studies have not included the 5-phenoxy analog. researchgate.netnih.govresearchgate.netabcam.com Therefore, the fundamental mechanisms of this specific compound against microbial or cancer cell lines at the molecular level remain uncharacterized.

Advanced Analytical Methodologies for Characterizing 5 Phenoxy 1h Isoindole 1,3 2h Dione in Complex Systems Beyond Basic Identification

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable for the analysis of 5-phenoxy-1H-isoindole-1,3(2H)-dione, providing robust means for monitoring the progress of its synthesis and assessing the purity of the final product.

Thin Layer Chromatography (TLC): TLC is a fundamental technique used for the qualitative monitoring of chemical reactions in real-time. jetir.orgeijppr.commdpi.comnih.gov In the synthesis of phthalimide (B116566) derivatives, TLC allows chemists to observe the consumption of reactants (e.g., a substituted phthalic anhydride (B1165640) and a primary amine) and the formation of the product. jetir.orgeijppr.com The purity of the compound can be initially checked using TLC, where a single spot indicates a high degree of purity. eijppr.comnih.gov The choice of eluent is critical and is typically a mixture of a polar and a non-polar solvent.

Column Chromatography (CC): For the purification of the crude product, column chromatography is the standard method. researchgate.netmdpi.com After a reaction is complete, the resulting mixture is often passed through a silica (B1680970) gel column to separate the desired this compound from unreacted starting materials and byproducts. mdpi.com The selection of the mobile phase is guided by preliminary TLC analysis.

Below is an interactive table summarizing typical chromatographic conditions used for isoindole-1,3-dione derivatives.

| Technique | Stationary Phase | Example Mobile Phase (Solvent System) | Application | Reference |

| TLC | Silica Gel 60 F254 | Ethyl Acetate / n-Hexane (e.g., 1:1 or 20:80) | Reaction Monitoring, Purity Check | researchgate.netmdpi.com |

| TLC | Silica Gel | Dichloromethane / Methanol | Reaction Monitoring | google.com |

| Column | Silica Gel | Ethyl Acetate / n-Hexane (e.g., 1:1) | Product Purification | mdpi.com |

| Column | Silica Gel | Dichloromethane / Chloroform | Product Extraction | jetir.orgeijppr.com |

| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Quantitative Analysis, Purity | sielc.com |

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and high-resolution purity assessment, Reverse Phase HPLC (RP-HPLC) is employed. A method for analyzing the related compound 5-amino-1H-isoindole-1,3(2H)-dione uses a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This technique can separate the main compound from trace impurities with high efficiency, making it suitable for quality control and pharmacokinetic studies. sielc.com

High-Resolution Spectroscopic Techniques for Mechanistic Elucidation

To understand the intricate details of reaction mechanisms involving this compound, high-resolution spectroscopic techniques are utilized. These methods can probe the electronic structure and transient states of the molecule.

UV-Visible Spectroscopy: The electronic absorption spectra of isoindole-1,3-dione compounds provide insights into their molecular orbital energies. acs.orgacgpubs.org Studies on related quinone-containing isoindolediones show that the lowest energy UV/Vis transition correlates with the redox potential of the molecule. acs.org For this compound, analysis of its UV-Vis spectrum can help understand the electronic transitions involving the phthalimide core and the phenoxy substituent. Solvatochromic studies, where spectra are recorded in solvents of varying polarity, can reveal information about the change in dipole moment upon electronic excitation and specific solute-solvent interactions. researchgate.net

Time-Resolved and Advanced Spectroscopy: While specific studies on this compound are not prevalent, techniques like time-resolved fluorescence and absorption spectroscopy are applied to similar aromatic systems to study their photophysical properties. researchgate.net These methods could be used to monitor the formation and decay of excited states or transient intermediates on very short timescales (femtoseconds to microseconds). This is crucial for elucidating mechanisms of photochemical reactions or understanding energy transfer processes.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique that could provide detailed information on the local electronic and geometric structure around the nitrogen and oxygen atoms in the isoindole-dione ring. By tuning the X-ray energy to the absorption edge of N or O, one can probe the unoccupied molecular orbitals and determine oxidation states and coordination environments, which is invaluable for understanding catalytic cycles or redox processes.

Mass Spectrometry for Reaction Intermediate and Metabolite Identification

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elucidating the structure of this compound and its derivatives. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. mdpi.com

Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly used for phthalimide derivatives, which often reveals the protonated molecular ion [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. mdpi.comnih.gov This helps in the unambiguous determination of the molecular weight.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern provides structural information. For this compound (MW ≈ 239.23), key fragmentation pathways would likely include:

Cleavage of the ether bond, resulting in ions corresponding to the phenoxy radical (m/z 93) and the phthalimide cation (m/z 146).

Loss of carbon monoxide (CO) from the imide ring.

Fragmentation of the benzene (B151609) rings.

This analysis is critical for identifying reaction intermediates where parts of the molecule may be altered, or for identifying metabolites where functional groups have been added or modified by enzymatic processes. nih.gov

The table below shows the calculated mass-to-charge ratios (m/z) for expected ions of this compound.

| Ion Species | Formula | Calculated m/z | Interpretation |

| [M+H]⁺ | C₁₄H₁₀NO₃⁺ | 240.0655 | Protonated Molecular Ion |

| [M+Na]⁺ | C₁₄H₉NNaO₃⁺ | 262.0475 | Sodium Adduct |

| [M+K]⁺ | C₁₄H₉KNO₃⁺ | 278.0214 | Potassium Adduct |

| [C₈H₄NO₂]⁺ | C₈H₄NO₂⁺ | 146.0237 | Loss of Phenoxy Radical |

| [C₆H₅O]⁺ | C₆H₅O⁺ | 93.0335 | Phenoxy Cation |

Crystallographic Studies for Solid-State Structure and Intermolecular Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, provides significant insight into the expected structural parameters and intermolecular interactions. nih.gov

Molecular Geometry: The 1H-isoindole-1,3(2H)-dione core is expected to be nearly planar. nih.gov The key structural feature would be the dihedral angle between the plane of the isoindole ring system and the plane of the phenoxy group's benzene ring. In an analogue, this angle is approximately 70.2°. nih.gov

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this class of compounds, these interactions typically include:

C—H···O Hydrogen Bonds: Molecules often form inversion dimers through pairs of C—H···O hydrogen bonds, creating distinct ring motifs in the crystal packing. nih.gov

π–π Stacking: The aromatic rings of the isoindole and phenoxy groups can engage in π–π stacking interactions, with typical centroid-to-centroid distances of around 3.7 Å. nih.gov

These packing forces dictate the material's physical properties, such as melting point and solubility.

The following table presents typical crystallographic data based on the analysis of a closely related methoxy-phenyl-isoindoledione analogue. nih.gov

| Parameter | Description | Typical Value | Reference |

| Crystal System | The symmetry system of the unit cell. | Orthorhombic | nih.gov |

| Space Group | Describes the symmetry of the crystal. | Pbca | nih.gov |

| Dihedral Angle | Angle between the isoindole and phenyl rings. | ~70.2° | nih.gov |

| C=O Bond Length | Length of the carbonyl bonds in the imide ring. | ~1.2 Å | |

| C-N Bond Length | Length of the carbon-nitrogen bonds in the imide ring. | ~1.4 Å | |

| Intermolecular Bonds | Primary non-covalent interactions. | C—H···O hydrogen bonds, π–π stacking | nih.gov |

| π–π Stacking Distance | Centroid-to-centroid distance between aromatic rings. | ~3.7 Å | nih.gov |

Future Research Directions and Unexplored Avenues for 5 Phenoxy 1h Isoindole 1,3 2h Dione Research

Emerging Synthetic Technologies and Scalable Production Methods

The development of efficient, sustainable, and scalable synthetic routes is paramount for the advancement of research and potential commercialization of 5-phenoxy-1H-isoindole-1,3(2H)-dione. Future research should focus on moving beyond traditional condensation reactions, which can be energy-intensive and generate significant waste.

Green Chemistry Approaches: The principles of green chemistry offer a roadmap for developing more environmentally benign syntheses. Research into microwave-assisted organic synthesis, for instance, has demonstrated the potential to dramatically reduce reaction times from hours to minutes and improve yields of phthalimide (B116566) derivatives by 5-12%. eijppr.com The use of reusable catalysts, such as montmorillonite-KSF clay, aligns with green chemistry principles by minimizing waste. eijppr.com Another promising avenue is the use of alternative, biodegradable reaction media like deep eutectic solvents (DES) and glycerol, which can act as both catalyst and solvent, simplifying work-up procedures and enhancing recyclability. tandfonline.com High-temperature, high-pressure H₂O/EtOH mixtures have also been shown to be effective and clean solvents for phthalimide synthesis. rsc.org

Continuous Flow Synthesis: For scalable production, continuous flow chemistry presents a significant advantage over batch processing. Flow reactors offer enhanced safety, particularly when dealing with hazardous reagents or intermediates, and allow for greater control over reaction parameters, leading to higher consistency and yields. acs.orgresearchgate.net The application of continuous flow technology to the synthesis of N-substituted phthalimides has been demonstrated, indicating its potential for industrial-scale production of this compound. acs.orgresearchgate.net

Novel Catalytic Systems: Exploration of novel catalytic systems could further enhance synthetic efficiency. This includes the development of heterogeneous catalysts that are easily recoverable and reusable, such as SiO₂-tpy-Nb, which has shown efficacy in the synthesis of N-substituted phthalimides. researchgate.net Metal-free synthesis strategies, such as those employing elemental sulfur as an oxidant, also represent a sustainable and cost-effective alternative. researchgate.netrsc.org

Table 1: Emerging Synthetic Technologies for this compound

| Technology | Potential Advantages | Relevant Research on Related Compounds |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Synthesis of phthalimide derivatives with montmorillonite-KSF catalyst. eijppr.com |

| Continuous Flow Chemistry | Enhanced safety, scalability, process control, and consistency. | Palladium-catalyzed synthesis of N-substituted phthalimides. acs.org |

| Green Solvents (e.g., DES, Glycerol) | Biodegradable, non-toxic, recyclable, can act as catalyst and solvent. | Synthesis of N-aryl phthalimides. tandfonline.com |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification. | Use of SiO₂-tpy-Nb for N-substituted phthalimide synthesis. researchgate.net |

| Metal-Free Synthesis | Cost-effective, avoids heavy metal contamination. | Use of elemental sulfur as an oxidant for N-aryl phthalimide synthesis. researchgate.netrsc.org |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and in silico methods are indispensable tools for accelerating the discovery and optimization of novel compounds. For this compound, these approaches can provide deep insights into its physicochemical properties, biological activities, and potential applications, thereby guiding experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR modeling can establish correlations between the structural features of phenoxy-substituted isoindole-1,3(2H)-diones and their biological activities. eijppr.com By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing. Machine learning algorithms can further enhance these predictions by analyzing large datasets of chemical structures and biological data to identify complex patterns and structure-activity relationships. researchgate.netacs.org

Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking studies can predict the binding affinity and interaction modes of this compound with specific biological targets, such as enzymes or receptors. mdpi.comtandfonline.comresearchgate.netmdpi.com For example, isoindole-1,3-dione derivatives have been evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase through molecular docking. mdpi.com Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction.

Predictive Modeling for Material Properties: Computational methods are also crucial for exploring the potential of this compound in material science. Density Functional Theory (DFT) calculations can be employed to predict electronic properties, such as the optical band gap and refractive index, which are critical for applications in optoelectronics and nonlinear optics (NLO). acgpubs.orgresearchgate.net The isoindole-1,3-dione core is a known candidate for NLO materials due to its delocalized π-electron system. acgpubs.org

Table 2: Computational Approaches for this compound Research

| Computational Method | Application Area | Predicted Outcomes |

|---|---|---|

| QSAR/Machine Learning | Medicinal Chemistry, Toxicology | Predictive models for biological activity and toxicity. eijppr.comresearchgate.netacs.org |

| Molecular Docking | Drug Discovery | Identification of potential biological targets and binding modes. mdpi.comresearchgate.netmdpi.com |

| Molecular Dynamics | Drug Discovery | Assessment of ligand-protein complex stability. mdpi.com |

| Density Functional Theory (DFT) | Material Science | Calculation of electronic and optical properties (e.g., band gap, refractive index). acgpubs.orgresearchgate.net |

Novel Application Domains and Interdisciplinary Research Opportunities

The unique chemical structure of this compound, combining a rigid phthalimide core with a flexible phenoxy group, opens up possibilities for its application in diverse fields beyond its currently explored uses.

Materials Science: The delocalized π-electron system of the isoindole-1,3-dione moiety suggests potential applications in organic electronics. acgpubs.org Future research could investigate the use of this compound and its polymers in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The phenoxy substituent can be further functionalized to tune the electronic properties and solid-state packing of the material.

Medicinal Chemistry: The phthalimide scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. mdpi.comcolab.wsresearchgate.net While some biological activities of phenoxy-phthalimide derivatives have been investigated, a comprehensive screening of this compound against a broad panel of biological targets is warranted. researchgate.nethilarispublisher.comingentaconnect.com This could uncover novel therapeutic applications, for instance, as an inhibitor of kinases like GSK-3β, a target for which other isoindole-diones have shown activity. acs.org

Agrochemicals: Phthalimide derivatives have also found applications as herbicides and fungicides. researchgate.net The specific structure of this compound could be explored for its potential as a novel agrochemical. Structure-activity relationship studies, guided by computational modeling, could lead to the design of more potent and selective herbicidal or fungicidal agents.

Interdisciplinary Research: The multifaceted nature of this compound calls for interdisciplinary collaboration. For example, joint efforts between synthetic chemists, computational scientists, biologists, and material scientists will be crucial to fully elucidate the structure-property-activity relationships and to design and develop new materials and therapeutic agents based on the this compound scaffold.

Challenges in Research and Development of Phenoxy-Substituted Isoindole-1,3(2H)-diones

Despite the promising future directions, the research and development of this compound and its derivatives are not without challenges.

Synthesis and Functionalization: A primary challenge lies in the development of highly efficient and regioselective synthetic methods for introducing various substituents onto both the phthalimide core and the phenoxy ring. Achieving such selectivity is crucial for systematic structure-activity relationship studies. researchgate.net Furthermore, scaling up the synthesis from laboratory to industrial scale while maintaining cost-effectiveness and environmental sustainability remains a significant hurdle. tandfonline.com

Comprehensive Characterization: A thorough understanding of the compound's physicochemical properties, including its solubility, stability, and polymorphism, is essential for any practical application. For biological applications, a comprehensive toxicological profile must be established. This requires extensive and often costly experimental studies.

Biological Target Identification: While the phthalimide scaffold is known to interact with numerous biological targets, identifying the specific targets of this compound and elucidating its mechanism of action at a molecular level can be a complex and time-consuming process. This is a critical step for its development as a therapeutic agent.

Intellectual Property and Commercialization: As with any novel chemical entity, navigating the intellectual property landscape and securing patent protection is a key challenge on the path to commercialization. The high cost and long timelines associated with drug and material development also pose significant financial risks.

Addressing these challenges through innovative research and strategic collaborations will be essential to realize the full scientific and commercial potential of this compound and the broader class of phenoxy-substituted isoindole-1,3(2H)-diones.

Q & A

Q. What are the common synthetic routes for 5-phenoxy-1H-isoindole-1,3(2H)-dione?

The synthesis of isoindole-dione derivatives typically involves multi-step organic reactions. Key methodologies include:

- Cross-coupling reactions : Sonogashira coupling for introducing ethynyl or aryl groups to the isoindole core .

- Amidoxime-based synthesis : Reaction of amidoximes with isatoic anhydrides in alkaline dimethyl sulfoxide (DMSO) to form heterocyclic derivatives .

- Catalytic processes : Use of palladium catalysts for cascade reactions to assemble the isoindole ring system with phenoxy substituents .

Optimization Tip : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography to improve yields.

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on a combination of analytical techniques:

Q. What preliminary biological activities have been reported for isoindole-dione derivatives?

Isoindole-diones exhibit diverse bioactivities:

- Antimicrobial : Broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi .

- Anticancer : Apoptosis induction in cancer cell lines via ROS generation .

- Anti-inflammatory : Selective inhibition of cyclooxygenase-2 (COX-2) with IC values <10 µM in vitro .

Screening Protocol : Use MTT assays for cytotoxicity and enzyme-linked immunosorbent assays (ELISA) for COX-1/COX-2 inhibition profiling.

Advanced Research Questions

Q. How can researchers investigate the selectivity of isoindole-dione derivatives towards COX-2 over COX-1?

Methodology :

- In vitro enzyme assays : Compare IC values using purified COX-1 (ovine) and COX-2 (human recombinant) isoforms.

- Molecular docking : Simulate ligand binding to COX-2’s hydrophobic active site (e.g., Val523, Ser530) to identify key interactions .

- Selectivity ratio : Calculate COX-2/COX-1 IC ratios; values >1 indicate COX-2 preference.

Q. Example Findings :

Q. What methodologies are recommended for resolving contradictions in biological activity data across studies?

Strategies :

- Orthogonal assays : Validate antimicrobial claims using both disc diffusion and broth microdilution (MIC/MBC) methods .

- Dose-response curves : Ensure activity is concentration-dependent and reproducible across ≥3 independent experiments.

- Meta-analysis : Compare structural analogs (e.g., fluorinated vs. ethynyl substituents) to isolate activity trends .

Case Study : Discrepancies in anticancer IC values may arise from cell line heterogeneity (e.g., HeLa vs. MCF-7). Standardize cell culture conditions and assay protocols .

Q. What strategies improve the thermal stability of isoindole-dione derivatives in material science applications?

Key Approaches :

- Thermogravimetric analysis (TGA) : Identify decomposition temperatures (T) under nitrogen/air atmospheres.

- Pyrolysis-GC/MS : Characterize degradation products (e.g., 1H-isoindole-1,3(2H)-dione and 2-phenyl derivatives) to infer bond cleavage pathways .

- Stabilizers : Incorporate antioxidants (e.g., BHT) or sterically hindered substituents to delay thermal breakdown .

Q. Data Insight :

- Polyimide derivatives release isoindole-diones at ~300°C, suggesting backbone scission at imide linkages .

Q. How can computational modeling guide the design of isoindole-dione derivatives with enhanced bioactivity?

Workflow :

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity.

- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to predict redox activity and ROS generation potential .

- ADMET profiling : Use tools like SwissADME to optimize logP (target: 2–4) and avoid CYP450 inhibition .

Case Study : Derivatives with electron-withdrawing phenoxy groups showed improved COX-2 binding in docking simulations due to enhanced hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.